molecular formula C12H11N5OS B6080907 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

Cat. No.: B6080907
M. Wt: 273.32 g/mol
InChI Key: CNTHPMVMZUGYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed under mild to moderate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone and triazole derivatives.

Scientific Research Applications

2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-{[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to its combination of a quinazolinone core with a triazole and sulfanyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-7-13-12(17-16-7)19-6-10-14-9-5-3-2-4-8(9)11(18)15-10/h2-5H,6H2,1H3,(H,13,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTHPMVMZUGYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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